molecular formula C14H16O2S B14348190 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane CAS No. 93005-67-5

3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane

Cat. No.: B14348190
CAS No.: 93005-67-5
M. Wt: 248.34 g/mol
InChI Key: WZMYWJSCBABHMM-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane typically involves multiple steps, starting with the preparation of the tricyclo[2.2.1.02,6]heptane core. This core can be synthesized through a Diels-Alder reaction, followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the sulfonylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Tricycloheptane derivatives.

    Substitution: Various substituted tricycloheptane compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various enzymes and receptors . The tricyclic structure provides rigidity, enhancing the compound’s stability and specificity in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[2.2.1.02,6]heptane: Shares the same tricyclic core but lacks the sulfonyl and methylphenyl groups.

    Nortricyclene: Another tricyclic compound with similar structural features but different functional groups.

Uniqueness

3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is unique due to its combination of a tricyclic core with a sulfonyl group and a methylphenyl substituent. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.

Properties

CAS No.

93005-67-5

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C14H16O2S/c1-8-2-4-10(5-3-8)17(15,16)14-9-6-11-12(7-9)13(11)14/h2-5,9,11-14H,6-7H2,1H3

InChI Key

WZMYWJSCBABHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC4C2C4C3

Origin of Product

United States

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